molecular formula C7H5BrClFO2S B1443252 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride CAS No. 874804-12-3

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B1443252
CAS No.: 874804-12-3
M. Wt: 287.53 g/mol
InChI Key: KHORHAKUKQFFDV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride (CAS RN 874804-12-3) is a versatile and high-value aromatic sulfonyl chloride derivative prized in organic synthesis for constructing complex molecules . Its molecular formula is C 7 H 5 BrClFO 2 S with a molecular weight of 287.53 g/mol . The compound is supplied as a solid and requires storage under an inert atmosphere at room temperature to maintain its reactivity and stability . This compound is primarily employed as a key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of multiple substituents on the benzene ring—bromine, fluorine, and methyl groups—creates a unique electronic and steric profile that allows for selective downstream functionalization . The highly reactive sulfonyl chloride group (-SO 2 Cl) readily undergoes nucleophilic substitution reactions with amines to form sulfonamide derivatives, which are a common pharmacophore in many pharmaceutical agents and enzyme inhibitors . Research indicates that structurally similar sulfonyl chlorides have been investigated for their role in synthesizing Pan-RAF inhibitors, which target key signaling pathways in cancer proliferation, and as inhibitors of cytochrome P450 enzymes like CYP1A2, which is critical for understanding drug metabolism and potential drug-drug interactions . For supply chain reliability, this product is available for cold-chain transportation to ensure integrity upon delivery . This product is intended for research and further manufacturing applications only and is strictly not for human or veterinary use.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHORHAKUKQFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679326
Record name 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-12-3
Record name 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride
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Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with 5-bromo-4-fluoro-2-methylbenzene as the aromatic substrate. This compound undergoes sulfonylation to introduce the sulfonyl group, followed by chlorination to convert the sulfonyl group into the sulfonyl chloride.

Sulfonylation Step

  • Reagent: Chlorosulfonic acid (ClSO3H) is the most commonly used sulfonylating agent.
  • Mechanism: The aromatic ring undergoes electrophilic aromatic substitution where the sulfonyl group (-SO3H) is introduced at the position ortho or para to the methyl group, influenced by the directing effects of the substituents (bromo and fluoro).
  • Conditions: The reaction is typically carried out under controlled temperature to avoid over-sulfonation or decomposition. Cooling is often applied during the addition of chlorosulfonic acid to the aromatic substrate.

This step produces 5-bromo-4-fluoro-2-methylbenzenesulfonic acid or its sulfonyl chloride intermediate depending on the reaction conditions.

Chlorination to Sulfonyl Chloride

  • Reagent: Thionyl chloride (SOCl2) or direct reaction with chlorosulfonic acid can convert the sulfonic acid group to the sulfonyl chloride (-SO2Cl).
  • Mechanism: The hydroxyl group of the sulfonic acid is replaced by chlorine, forming the sulfonyl chloride functional group.
  • Conditions: The reaction is generally conducted under reflux with an excess of thionyl chloride or chlorosulfonic acid. Removal of byproducts such as SO2 and HCl gases is necessary for purity.

Alternative Synthetic Routes

  • Direct Sulfonyl Chloride Formation: Some protocols involve treating the aromatic compound directly with chlorosulfonic acid, which simultaneously sulfonates and chlorinates the ring to give the sulfonyl chloride in one step.
  • Diazotization and Sandmeyer-type Reactions: While less common for this compound, some substituted benzene sulfonyl chlorides can be prepared via diazonium salt intermediates followed by substitution reactions, as described in patent literature for substituted benzene sulfonyl chlorides.

Representative Reaction Scheme

Step Reactants Reagents & Conditions Products
1 5-Bromo-4-fluoro-2-methylbenzene Chlorosulfonic acid, 0-10°C, stirring 5-Bromo-4-fluoro-2-methylbenzenesulfonic acid
2 5-Bromo-4-fluoro-2-methylbenzenesulfonic acid Thionyl chloride, reflux, inert atmosphere 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

Research Findings and Optimization

  • Yield and Purity: Optimizing temperature and reagent stoichiometry is crucial. Excess chlorosulfonic acid can lead to polysulfonation, while insufficient reagent leads to incomplete conversion.
  • Safety Considerations: Both chlorosulfonic acid and thionyl chloride are highly corrosive and release toxic gases (HCl, SO2). Proper ventilation and protective equipment are mandatory.
  • Purification: The crude sulfonyl chloride is typically purified by recrystallization or distillation under reduced pressure to remove residual reagents and byproducts.

Summary Table of Key Parameters

Parameter Typical Value/Condition Notes
Starting Material 5-Bromo-4-fluoro-2-methylbenzene Commercially available or synthesized
Sulfonylation Agent Chlorosulfonic acid Strong electrophilic sulfonylating agent
Sulfonylation Temperature 0-10°C Controls reaction rate and selectivity
Chlorination Agent Thionyl chloride or excess chlorosulfonic acid Converts sulfonic acid to sulfonyl chloride
Chlorination Temperature Reflux (~70-80°C for SOCl2) Ensures complete conversion
Reaction Time Several hours Depends on scale and conditions
Purification Recrystallization/distillation To achieve high purity

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it suitable for the development of new therapeutic agents.

Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is essential for drug metabolism. Inhibition of this enzyme can alter the pharmacokinetics of co-administered drugs, providing insights into drug interactions and therapeutic efficacy .

Antimicrobial Activity

The compound exhibits promising antibacterial properties against several bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Biological Activity Target/Organism Minimum Inhibitory Concentration (MIC) (μM) Reference
Enzyme InhibitionCYP1A2-
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalCandida albicans>250

This data highlights the potential of this compound as an antimicrobial agent, warranting further investigation for therapeutic applications.

Organic Synthesis

In organic synthesis, this compound is utilized for the preparation of various complex molecules. It can undergo coupling reactions and serve as a building block for more intricate structures in chemical research.

Mechanism of Action
The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamides or other derivatives. This property is exploited in synthetic pathways to create diverse organic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Applications/Reactivity
This compound 5-Br, 4-F, 2-CH₃ Sulfonyl chloride ~307.94 (estimated) Sulfonamide synthesis, pharmaceuticals
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride 5-Br, 2-Cl, 4-F Sulfonyl chloride 307.94 Reactive intermediate, cross-coupling reactions
4-Bromobenzoyl chloride 4-Br Benzoyl chloride 219.45 Acylation reactions, polymer synthesis
2-Bromo-4-fluorobenzylamine hydrochloride 2-Br, 4-F Benzylamine hydrochloride 234.52 (free base) Pharmaceutical precursor, ligand synthesis

Key Comparisons

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :

  • The methyl group at position 2 in the target compound acts as a weak electron-donating group, slightly deactivating the aromatic ring compared to the electron-withdrawing chlorine in the analog from .
  • The fluorine at position 4 enhances ring electrophilicity due to its strong electron-withdrawing inductive effect, facilitating reactions with nucleophiles such as amines or alcohols .

Steric and Solubility Considerations

  • The methyl group introduces steric hindrance at position 2, which may hinder access to the sulfonyl chloride group compared to smaller substituents like chlorine. This could impact reaction yields in sterically demanding environments.
  • Halogenated sulfonyl chlorides (e.g., bromine and fluorine derivatives) generally exhibit low solubility in polar solvents but high reactivity in aprotic media like dichloromethane or THF .

Functional Group Differences

  • Sulfonyl Chloride vs. Benzoyl Chloride :

  • The target compound’s sulfonyl chloride group is more reactive toward amines (forming sulfonamides) compared to benzoyl chlorides, which are typically used for acylation reactions. For example, 4-bromobenzoyl chloride is employed in synthesizing ketones or esters, whereas sulfonyl chlorides are pivotal in creating sulfonate linkages.
    • Sulfonyl Chloride vs. Benzylamine Hydrochloride :
  • The benzylamine hydrochloride derivative () serves as a building block for ligands or bioactive molecules, contrasting with the sulfonyl chloride’s role as an electrophilic reagent .

For instance, 4-bromobenzoyl chloride mandates immediate decontamination after skin contact and respiratory protection during handling . Similar precautions apply to the target compound.

Biological Activity

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biochemical research due to its reactivity and potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, cellular effects, and applications in drug development.

  • Molecular Formula : C7H5BrClFO2S
  • Molecular Weight : 253.63 g/mol
  • CAS Number : 874804-12-3

This compound acts primarily through nucleophilic substitution reactions. The sulfonyl chloride group reacts with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide derivatives. This reactivity allows the compound to modify proteins and enzymes, influencing their activity and function.

Target Interactions

The compound can covalently bind to nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can inhibit enzyme activity by blocking active sites or altering enzyme conformation, thus affecting various biochemical pathways .

Cellular Effects

The biological effects of this compound include:

  • Modification of Enzyme Activity : By covalently modifying enzymes, it can influence metabolic pathways, including those involved in detoxification and sulfonation processes.
  • Impact on Cell Signaling : The compound can alter the activity of kinases and phosphatases, essential for signal transduction, potentially leading to changes in gene expression and cellular metabolism .
  • Cytotoxicity : Studies have shown that related sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell viability .

Case Studies

  • Cytotoxic Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. For instance, compounds derived from this sulfonyl chloride were tested for their ability to induce apoptosis and cell cycle arrest in cancer cells .
    Compound IDCell LineIC50 (µM)
    140MCF-7205
    48HCT-116153
  • Mechanism of Action : Further investigations revealed that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for their anticancer effects. Apoptosis induction was confirmed through flow cytometry using Annexin V staining .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized to develop sulfonamide-based drugs with various biological activities:

  • Antibacterial Properties : Sulfonamide derivatives are known for their antibacterial effects, targeting bacterial folate synthesis.
  • Anti-inflammatory Effects : Some derivatives have been shown to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : Follow OSHA HazCom 2012 standards: Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and protective clothing to avoid skin/eye contact. In high-concentration environments, employ respirators with organic vapor filters. Store separately from food, beverages, and oxidizing agents. Conduct pre-use glove integrity checks and ensure proper ventilation .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) to verify >95.0% purity (HPLC area%, as per HLC standards) .
  • Structural Confirmation : Combine 1H^{1}\text{H}-NMR, 19F^{19}\text{F}-NMR, and 13C^{13}\text{C}-NMR to assign aromatic protons, fluorine, and methyl group signals. Mass spectrometry (EI-MS) should confirm the molecular ion peak (expected m/z ≈ 273.50) .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Desiccate using molecular sieves (3Å) to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can synthetic routes for introducing the sulfonyl chloride group be optimized in sterically hindered aromatic systems like this compound?

  • Methodological Answer :

  • Chlorosulfonation : React the parent aromatic compound (e.g., 5-bromo-4-fluoro-2-methylbenzene) with chlorosulfonic acid (ClSO3_3H) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).
  • Steric Mitigation : Use excess ClSO3_3H (1.5–2.0 equiv.) and prolong reaction time (12–24 hr) to overcome steric hindrance from the methyl group. Purify via recrystallization in dichloromethane/hexane .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions, particularly regarding the influence of bromine and fluorine substituents?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the sulfonyl chloride group toward nucleophilic attack (e.g., amines). Bromine’s inductive effect further polarizes the S–Cl bond.
  • Steric Effects : The methyl group at position 2 hinders nucleophilic access to the sulfonyl chloride, requiring kinetic studies (e.g., variable-temperature 19F^{19}\text{F}-NMR) to quantify activation barriers. Compare with analogs (e.g., 4-Bromo-3-methylbenzenesulfonyl chloride) to isolate substituent effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}-NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to correlate fluorine signals with adjacent protons and carbons, resolving ambiguities from overlapping peaks.
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and assess intermolecular interactions (e.g., halogen bonding) that may influence spectral data .

Q. What strategies minimize side reactions (e.g., hydrolysis or over-sulfonylation) in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Controlled Addition : Introduce amines dropwise at –10°C in anhydrous THF to suppress hydrolysis.
  • Base Selection : Use non-nucleophilic bases (e.g., Hunig’s base) to deprotonate intermediates without competing with sulfonylation. Monitor reaction pH (target 8–9) .

Data Analysis and Experimental Design

Q. How can researchers design stability studies to evaluate the compound’s shelf-life under varying conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose samples to elevated temperatures (40°C, 60°C) and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at standard storage temperatures (–20°C) .

Q. What experimental approaches validate the compound’s efficacy as a sulfonating agent in complex molecular architectures (e.g., heterocycles)?

  • Methodological Answer :

  • Model Reactions : React with pyridine or imidazole derivatives to assess sulfonamide yields. Optimize solvent polarity (e.g., DMF vs. acetonitrile) and reaction time.
  • Competitive Studies : Compare reactivity with 4-Bromo-2-methylbenzenesulfonyl chloride to quantify electronic/steric trade-offs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

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